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molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5

4-Bromo-6-chloropyridazin-3(2H)-one

Cat. No. B1339600
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029409B2

Procedure details

To a cooled solution (0-5° C.) of sodium nitrite (5.96 g, 86 mmol, Lobachem) in sulfuric acid (90 mL, 57.6 mmol) was added 4-bromo-6-chloropyridazin-3-amine (12 g, 57.6 mmol, Preparation #26) in acetic acid (300 mL). The mixture was stirred for 1 hr at about 20° C. and water was added (450 mL). The reaction mixture stirred for another 5 h at RT. The reaction mixture was extracted with EtOAc (3×200 mL), dried over sodium sulphate and evaporated on rotovapor. The residue obtained was purified by silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3(2H)-one 10 g, (83%) as pale yellow solids; 1H NMR (400 MHz, DMSO) δ 13.527 (s, 1H), 8.203 (s, 1H). MS m/z: 208.8 (M−H)−,
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[Br:10][C:11]1[CH:16]=[C:15]([Cl:17])[N:14]=[N:13][C:12]=1N.[OH2:19]>C(O)(=O)C>[Br:10][C:11]1[C:12](=[O:19])[NH:13][N:14]=[C:15]([Cl:17])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(N=NC(=C1)Cl)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture stirred for another 5 h at RT
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated on rotovapor
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
by eluting with 50% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(NN=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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